(2-Chloro-4-fluorophenyl)hydrazine
Overview
Description
“(2-Chloro-4-fluorophenyl)hydrazine” is a chemical compound with the molecular formula C6H6ClFN2 . It is used as a reactant in various syntheses .
Synthesis Analysis
The synthesis of “(2-Chloro-4-fluorophenyl)hydrazine” involves the reaction of diazotization, reduction, acid, and alkaline hydrolysis . The process uses 4-chloro-2-fluoroaniline as the raw material .Molecular Structure Analysis
The molecular weight of “(2-Chloro-4-fluorophenyl)hydrazine” is 160.58 . The InChI code for this compound is 1S/C6H6ClFN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2 .Chemical Reactions Analysis
“(2-Chloro-4-fluorophenyl)hydrazine” is involved in the Wolff-Kishner reduction, a reaction that removes the carbonyl oxygen in the form of water by forming an intermediate hydrazone . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .Scientific Research Applications
Chemical Synthesis
“(2-Chloro-4-fluorophenyl)hydrazine” is a versatile compound used in chemical synthesis . It can be used as a building block to synthesize more complex molecules, contributing to the development of new materials and drugs .
Antimicrobial Activity
Hydrazide-hydrazones, a group that includes “(2-Chloro-4-fluorophenyl)hydrazine”, have been found to possess a wide spectrum of bioactivity, including antibacterial, antitubercular, and antifungal properties . This makes them valuable in the development of new antimicrobial agents .
Anticancer Activity
Hydrazide-hydrazones also exhibit anticancer properties . This suggests potential applications in cancer research and the development of new cancer treatments .
Anti-Inflammatory Activity
The anti-inflammatory properties of hydrazide-hydrazones make them useful in the development of drugs to treat inflammatory diseases .
Anticonvulsant Activity
Hydrazide-hydrazones, including “(2-Chloro-4-fluorophenyl)hydrazine”, have shown anticonvulsant properties . This suggests potential applications in the treatment of neurological disorders such as epilepsy .
Antidepressant Activity
The antidepressant properties of hydrazide-hydrazones indicate potential applications in the treatment of mood disorders .
Antiviral and Antiprotozoal Properties
Hydrazide-hydrazones have demonstrated antiviral and antiprotozoal properties , suggesting potential applications in the treatment of viral infections and protozoan diseases .
Enzymatic Production of Fluorocatechols
“(2-Chloro-4-fluorophenyl)hydrazine” has been used in the enzymatic production of fluorocatechols . This suggests potential applications in biotechnology and industrial chemistry .
Mechanism of Action
Target of Action
It’s known that hydrazine derivatives, such as (2-chloro-4-fluorophenyl)hydrazine, often interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
The mode of action of (2-Chloro-4-fluorophenyl)hydrazine involves the formation of a hydrazone derivative through a mechanism similar to imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion . This reaction is a key step in the Wolff-Kishner reduction, a process that converts carbonyl groups to methylene groups .
Biochemical Pathways
Hydrazine derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Hydrazine derivatives are known to exhibit a wide range of biological activities, suggesting that they likely induce various molecular and cellular changes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-chloro-4-fluorophenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGERBEFFJDZVKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-fluorophenyl)hydrazine | |
CAS RN |
119452-65-2 | |
Record name | (2-chloro-4-fluorophenyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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